
3-Amino-2-(pyrrolidin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(pyrrolidin-3-yl)propanoic acid is a compound with significant interest in various scientific fields. It is characterized by the presence of an amino group and a pyrrolidine ring attached to a propanoic acid backbone. This structure imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(pyrrolidin-3-yl)propanoic acid typically involves the reaction of pyrrolidine derivatives with appropriate amino acid precursors. One common method includes the use of pyrrolidine and an amino acid such as alanine, under specific reaction conditions involving catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-(pyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the amino or pyrrolidine groups, where functional groups are replaced by other atoms or groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Amino-2-(pyrrolidin-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Amino-2-(pyrrolidin-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and pyrrolidine groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Amino-3-(pyridin-2-yl)propanoic acid
- 3-(3-Pyridyl)propanoic acid
- 3-Pyrrolidin-1-yl-propanoic acid
Comparison: Compared to these similar compounds, 3-Amino-2-(pyrrolidin-3-yl)propanoic acid is unique due to the presence of both an amino group and a pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
3-amino-2-pyrrolidin-3-ylpropanoic acid |
InChI |
InChI=1S/C7H14N2O2/c8-3-6(7(10)11)5-1-2-9-4-5/h5-6,9H,1-4,8H2,(H,10,11) |
Clave InChI |
WIGAIICBYMWNHC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


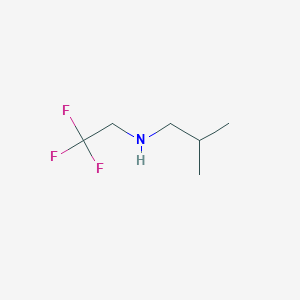
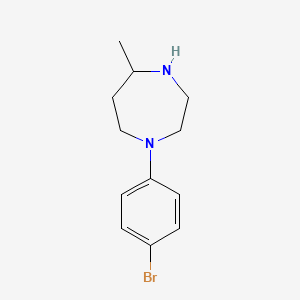
![8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13208543.png)
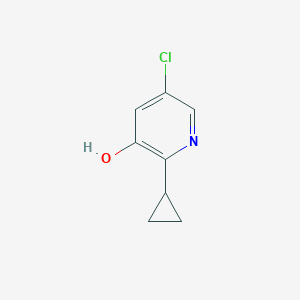

![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
amine](/img/structure/B13208567.png)

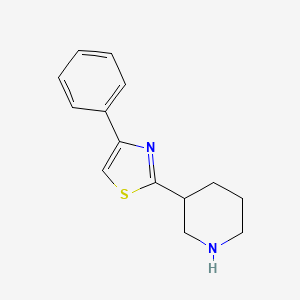
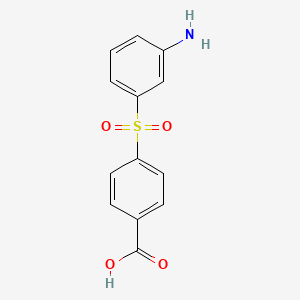
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)


![Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide](/img/structure/B13208607.png)
